molecular formula C12H10ClNO2S2 B2364047 Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 866039-49-8

Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate

Cat. No.: B2364047
CAS No.: 866039-49-8
M. Wt: 299.79
InChI Key: RAYJYCQGJDDKRN-UHFFFAOYSA-N
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Description

“Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS Number: 866039-49-8. It has a molecular weight of 300.81 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 300.81 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Compound Synthesis : Compounds related to "Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate" have been synthesized for various applications. For example, Tang Li-jua (2015) synthesized a similar compound, demonstrating a process with significant yield. This indicates the feasibility of synthesizing complex thiazolyl derivatives (Tang Li-jua, 2015).
  • Chemical Transformations : Research by N. A. Nedolya et al. (2018) involves derivatives of thiazolo[3,2-a]pyridine, showing complex chemical transformations that are key to synthesizing new molecular structures. These findings are essential for understanding the reactivity and potential applications of such compounds (N. A. Nedolya et al., 2018).

Biological Activity

  • Antimicrobial Properties : K. Liaras et al. (2011) reported the synthesis of thiazolyl derivatives with significant antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (K. Liaras et al., 2011).

Properties

IUPAC Name

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYJYCQGJDDKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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